molecular formula C10H11BrClNO2 B6221020 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride CAS No. 2758005-18-2

6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride

Cat. No. B6221020
CAS RN: 2758005-18-2
M. Wt: 292.6
InChI Key:
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Description

6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride (6-Br-THQ-HCl) is a synthetic compound used in a variety of scientific applications, including biochemical and physiological research. 6-Br-THQ-HCl is a derivative of the naturally occurring compound tetrahydroquinoline (THQ), which is found in the bark of certain species of trees, such as the oak and cedar. This compound has been found to have a variety of biological effects, including anti-inflammatory properties and the ability to modulate the activity of certain enzymes. In addition, 6-Br-THQ-HCl has been used in the synthesis of other compounds, such as the antifungal agent bromotetramisole.

Scientific Research Applications

6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as bromotetramisole, which has antifungal properties. In addition, 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride has been used in biochemical and physiological research to study the mechanism of action of certain enzymes and the effects of certain drugs.

Mechanism of Action

The mechanism of action of 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride is not fully understood. However, it is thought to act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation. By modulating the activity of this enzyme, 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride may be able to reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride have been studied in several studies. In one study, 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride was found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition of COX-2 activity may reduce inflammation. In addition, 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride has been found to have anti-inflammatory properties in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride in laboratory experiments is its low cost and availability. In addition, 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride is relatively easy to synthesize and can be stored at room temperature. However, one of the limitations of using 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride is that its mechanism of action is not fully understood.

Future Directions

In the future, more research is needed to better understand the mechanism of action of 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride and its effects on biochemical and physiological processes. In addition, further studies are needed to determine the potential applications of 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride in medicine, such as its use as an anti-inflammatory agent. Finally, more research is needed to determine the safety and efficacy of 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride in humans.

Synthesis Methods

The synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride begins with the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline (6-Br-THQ) with hydrochloric acid. This reaction produces 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride and water. The reaction is carried out in aqueous solution at room temperature and can be completed in a few hours. To increase the yield of 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride, a base such as sodium hydroxide can be added to the reaction mixture.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride involves the reaction of 2-aminoacetophenone with ethyl acetoacetate to form 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid ethyl ester. The ester is then hydrolyzed to form the carboxylic acid, which is subsequently converted to the hydrochloride salt.", "Starting Materials": [ "2-aminoacetophenone", "ethyl acetoacetate", "bromine", "sodium hydroxide", "hydrochloric acid", "water", "ethanol" ], "Reaction": [ "Step 1: 2-aminoacetophenone is reacted with ethyl acetoacetate in the presence of bromine to form 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid ethyl ester.", "Step 2: The ester is hydrolyzed using sodium hydroxide and water to form the carboxylic acid.", "Step 3: The carboxylic acid is converted to the hydrochloride salt using hydrochloric acid and ethanol." ] }

CAS RN

2758005-18-2

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.6

Purity

0

Origin of Product

United States

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